4-methyl-7-(methylamino)-2H-chromen-2-one

Description

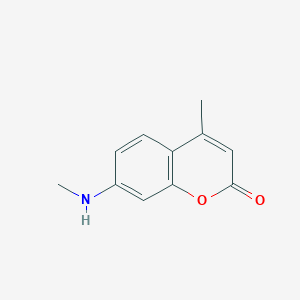

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-(methylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(13)14-10-6-8(12-2)3-4-9(7)10/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJDPYZBJFUZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247105 | |

| Record name | 4-Methyl-7-(methylamino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40568-08-9 | |

| Record name | 4-Methyl-7-(methylamino)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40568-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-(methylamino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Routes to 4-methyl-7-(methylamino)-2H-chromen-2-one

The synthesis of the target compound relies on the initial formation of the coumarin (B35378) ring, followed by specific modifications to achieve the desired substitution pattern.

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis for their efficiency in creating complex molecules in a single step. ijpcbs.com These reactions are prized for adhering to the principles of green chemistry by minimizing steps and waste. acs.org Various MCRs have been developed for the synthesis of the chromene (coumarin) core. researchgate.net

Typically, these reactions involve the condensation of three or more starting materials. For instance, a one-pot, three-component reaction of a salicylaldehyde, an active methylene (B1212753) compound like malononitrile, and an amine or phenol (B47542) can yield complex chromene derivatives. nih.govnih.gov While not always producing 4-methyl-7-(methylamino)-2H-chromen-2-one directly, these MCRs are fundamental in creating the foundational coumarin-fused heterocyclic systems, which can be precursors to the target molecule. chimicatechnoacta.ruresearchgate.net The choice of catalyst, such as bismuth triflate or ionic liquids, and reaction conditions like microwave irradiation can significantly influence the reaction's outcome and yield. ijpcbs.comresearchgate.net

Classical condensation reactions remain the most prevalent and direct methods for assembling the coumarin scaffold, particularly for precursors of 4-methyl-7-(methylamino)-2H-chromen-2-one.

Pechmann Condensation: This is one of the most widely used methods for synthesizing coumarins. medchemexpress.com The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. nih.govresearchgate.net To synthesize the direct precursor to the target molecule, 7-amino-4-methylcoumarin (B1665955), the Pechmann condensation is performed using m-aminophenol and ethyl acetoacetate (B1235776). caymanchem.com The use of ethyl acetoacetate ensures the presence of the required methyl group at the C-4 position of the resulting coumarin. Various acid catalysts can be employed, including sulfuric acid, methanesulfonic acid, or indium(III) chloride, with recent efforts focusing on greener, solvent-free conditions using techniques like ball milling. caymanchem.comresearchgate.net

Knoevenagel Condensation: An alternative route to the coumarin ring is the Knoevenagel condensation. hmdb.ca This reaction typically involves the base-catalyzed condensation of an o-hydroxybenzaldehyde (like salicylaldehyde) with an active methylene compound. The initial product undergoes subsequent intramolecular cyclization (lactonization) to form the coumarin ring. While versatile, the Pechmann condensation is often more direct for producing the specific 7-amino-4-methyl substitution pattern required for this article's subject compound.

The introduction of the methylamino group at the C-7 position is a critical step. This can be achieved by starting with a 7-hydroxycoumarin and converting it to an amine, or by starting directly with a 7-aminocoumarin (B16596) precursor and methylating it.

Amination of 7-Hydroxycoumarins: 7-Hydroxy-4-methylcoumarin, readily synthesized via Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate, is a common starting material. ijpcbs.com Several methods exist to introduce an amino group at the C-7 position:

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed amination reaction can convert the 7-hydroxyl group (after transformation into a triflate or sulfonate) into a primary or substituted amine. acs.org

Smiles Rearrangement: A transition-metal-free alternative involves alkylating the 7-hydroxycoumarin with an α-bromoacetamide, followed by a tandem O→N Smiles rearrangement and hydrolysis to yield the 7-aminocoumarin. chimicatechnoacta.ru This method is operationally simple and avoids harsh conditions. acs.org

N-Methylation of 7-Amino-4-methylcoumarin: The most direct precursor is 7-amino-4-methylcoumarin (also known as Coumarin 120). Standard N-alkylation methods can be applied to introduce the methyl group to the primary amine at the C-7 position. This typically involves reacting 7-amino-4-methylcoumarin with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base. The reaction selectively forms the secondary amine, 4-methyl-7-(methylamino)-2H-chromen-2-one.

Derivatization and Functionalization Strategies of 4-methyl-7-(methylamino)-2H-chromen-2-one

The existing functional groups on 4-methyl-7-(methylamino)-2H-chromen-2-one, particularly the secondary amine, provide a reactive handle for further molecular modifications and the introduction of diverse structural motifs.

The nitrogen atom of the methylamino group is nucleophilic and can be readily derivatized. This allows for the extension of the molecular framework and the modulation of its chemical properties. For the related precursor, 7-amino-4-methylcoumarin, several derivatizations are reported which are also applicable to the methylamino analogue. For instance, the amino group can react with substituted benzaldehydes to form Schiff bases. researchgate.net It can also undergo acylation reactions with various aromatic and heteroaromatic acids in the presence of a coupling agent or after conversion to an acyl chloride, forming amide derivatives. These reactions demonstrate the versatility of the C-7 amino functionality for creating larger, more complex molecular hybrids.

Attaching other heterocyclic rings to the coumarin scaffold is a common strategy to generate novel chemical entities. These are typically synthesized from precursors like 7-hydroxy-4-methylcoumarin or other functionalized coumarins rather than directly from 4-methyl-7-(methylamino)-2H-chromen-2-one.

Triazoles: Coumarin-triazole conjugates are frequently synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The synthesis often begins with propargylation of 7-hydroxy-4-methylcoumarin (introduction of a C≡C triple bond via an ether linkage), followed by reaction with various organic azides to form 1,2,3-triazole rings. Alternatively, a coumarin hydrazide can be used as a building block to construct a 1,2,4-triazole (B32235) ring by reacting it with aldehydes in the presence of ammonium (B1175870) acetate.

Thiadiazines: Coumarin-thiadiazine hybrids have been synthesized by reacting 3-(α-bromoacetyl)coumarins with thiosemicarbazide (B42300) derivatives. This reaction builds the 1,3,4-thiadiazine ring onto the coumarin core.

Isoxazoles: The synthesis of coumarin-isoxazole hybrids is commonly achieved via 1,3-dipolar cycloaddition reactions. In this approach, a coumarin bearing an alkyne or alkene (such as 7-propargyloxy-4-methylcoumarin) reacts with a nitrile oxide, which is generated in situ from an aldoxime. This method is highly regiosepecific and leads to the formation of 3,5-disubstituted isoxazoles attached to the coumarin framework.

Substitution Reactions on the Chromenone Ring System

The chromenone ring of 7-aminocoumarin derivatives is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The powerful electron-donating nature of the amino or methylamino group at the C-7 position, coupled with the weaker activating effect of the C-4 methyl group, significantly influences the regioselectivity of these reactions. The amino group directs incoming electrophiles primarily to the ortho (C-6 and C-8) positions.

Nitration: The nitration of 7-hydroxy-4-methylcoumarin, a closely related precursor, using a mixture of concentrated nitric acid and sulfuric acid at low temperatures yields a mixture of 6-nitro and 8-nitro isomers. scispace.comsemanticscholar.orgscispace.comresearchgate.netscite.ai The distribution of these isomers can be controlled by reaction conditions such as temperature and reaction time. scispace.comresearchgate.net It is anticipated that 4-methyl-7-(methylamino)-2H-chromen-2-one would undergo a similar nitration pattern, with the electron-donating methylamino group directing the electrophilic nitronium ion (NO₂⁺) to the C-6 and C-8 positions. youtube.com

Halogenation: The halogenation of coumarins is a key reaction for introducing functional handles for further synthetic transformations. The bromination of 7-hydroxy-4-methylcoumarin has been studied under various conditions, leading to substitution on the aromatic ring. researchgate.netsemanticscholar.org For 7-aminocoumarin derivatives, electrophilic halogenation with reagents like N-halosuccinimides (NXS) in the presence of a catalyst can achieve regioselective halogenation. thieme.de The strong activating effect of the 7-amino group directs the halogen to the C-6 and C-8 positions.

Formylation: Formyl groups can be introduced onto the coumarin ring system through methods like the Duff formylation, which utilizes hexamethylenetetramine (HMTA) in the presence of an acid. This reaction typically occurs at the positions activated by the hydroxyl or amino groups.

Representative Electrophilic Substitution Reactions on the 7-Aminocoumarin Ring:

| Reaction | Reagents and Conditions | Major Product(s) | Reference(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | 6-Nitro and 8-Nitro derivatives | scispace.comresearchgate.net |

| Bromination | Br₂, Acetic Acid | 6-Bromo and/or 8-Bromo derivatives | researchgate.netsemanticscholar.org |

| Formylation | Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) | 6-Formyl and/or 8-Formyl derivatives |

Mechanistic Studies of Key Synthetic Transformations

The Pechmann condensation remains the cornerstone for the synthesis of 4-methyl-7-(methylamino)-2H-chromen-2-one. Mechanistic investigations, including theoretical and experimental studies, have shed light on the intricate steps of this reaction. acs.orgacs.orgnih.govresearchgate.netresearchgate.net

The reaction is initiated by the acid-catalyzed formation of a key intermediate. There are three proposed mechanistic pathways that have been investigated through computational and experimental studies:

Initial Transesterification: The reaction commences with the transesterification between the phenol and the β-ketoester, followed by an intramolecular Friedel-Crafts-type acylation (electrophilic aromatic substitution) and subsequent dehydration to form the pyrone ring. wikipedia.org

Initial Electrophilic Aromatic Substitution: This pathway involves an initial electrophilic attack of the protonated β-ketoester onto the electron-rich aromatic ring of the phenol. This is followed by cyclization and dehydration. acs.orgresearchgate.net

Initial Knoevenagel-type Condensation: A condensation between the phenol and the carbonyl group of the β-ketoester can also be envisioned as the initial step.

Theoretical studies using Density Functional Theory (DFT) calculations have suggested that multiple pathways can operate simultaneously, with the relative energy barriers of the initial steps being crucial in determining the predominant route. acs.orgnih.gov For activated phenols like 3-aminophenol (B1664112), the electrophilic aromatic substitution pathway is often favored due to the high nucleophilicity of the aromatic ring. acs.org NMR studies on the Pechmann condensation of certain fluorinated coumarins have provided evidence for a mechanism involving an initial electrophilic aromatic substitution followed by transesterification and dehydration. acs.org

The presence of the amino group in 3-aminophenol significantly enhances the reactivity of the aromatic ring, making the condensation proceed under milder conditions compared to less activated phenols. acs.orgresearchgate.net The reaction of 3-aminophenol with ethyl acetoacetate to form 7-amino-4-methylcoumarin has been shown to be highly efficient, often reaching completion in a short time with high selectivity. acs.org Subsequent N-methylation would then yield the target compound, 4-methyl-7-(methylamino)-2H-chromen-2-one.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 4-methyl-7-(methylamino)-2H-chromen-2-one.

The ¹H NMR spectrum is expected to show distinct signals for each chemically unique proton. The aromatic protons on the coumarin (B35378) ring system will typically appear in the downfield region (δ 6.0-8.0 ppm). The protons at positions 5, 6, and 8 will exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons. The lone proton at position 3, adjacent to the carbonyl group, would likely appear as a singlet. The methyl group at position 4 (C4-CH₃) and the N-methyl group (N-CH₃) are expected to resonate as sharp singlets in the upfield region, with the C4-methyl appearing around δ 2.4 ppm and the N-methyl proton slightly more downfield. The proton attached to the nitrogen (N-H) would appear as a broader signal whose chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal is typically the carbonyl carbon (C2) of the lactone ring, appearing around δ 160-162 ppm. The quaternary carbons (C4, C7, C8a, and C4a) and the protonated aromatic carbons (C3, C5, C6, C8) will have distinct chemical shifts determined by their electronic environment. The carbon of the C4-methyl group and the N-methyl group will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-methyl-7-(methylamino)-2H-chromen-2-one in DMSO-d₆

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~161.5 |

| 3 | ~6.1 | ~112.0 |

| 4 | - | ~154.0 |

| 4a | - | ~110.0 |

| 5 | ~7.5 (d) | ~126.0 |

| 6 | ~6.6 (dd) | ~111.0 |

| 7 | - | ~152.0 |

| 8 | ~6.5 (d) | ~98.0 |

| 8a | - | ~155.5 |

| C4-CH₃ | ~2.4 (s) | ~18.0 |

| N-CH₃ | ~2.8 (d) | ~29.0 |

| N-H | ~6.7 (q) | - |

| Note: Predicted values are based on spectral data of analogous coumarin derivatives. Actual values may vary. (d=doublet, dd=doublet of doublets, s=singlet, q=quartet). |

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential for assembling the molecular puzzle. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 4-methyl-7-(methylamino)-2H-chromen-2-one, COSY would show correlations between the aromatic protons H5, H6, and H8, confirming their adjacent positions on the benzene (B151609) ring. It would also show a correlation between the N-H proton and the N-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond correlations. youtube.com For instance, the proton signal at ~7.5 ppm would correlate with the carbon signal at ~126.0 ppm, assigning them as H5 and C5, respectively. This technique is invaluable for assigning all protonated carbons in the molecule. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for identifying the connectivity around quaternary (non-protonated) carbons. ceon.rs For example, the protons of the C4-methyl group (at ~2.4 ppm) would show correlations to carbons C3, C4, and C4a, unambiguously placing the methyl group at the C4 position. Similarly, correlations from H5 to carbons C4, C7, and C8a would confirm the fusion of the pyrone and benzene rings. sdsu.educeon.rs

Together, these 1D and 2D NMR techniques allow for the complete and confident assignment of every proton and carbon in the 4-methyl-7-(methylamino)-2H-chromen-2-one structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly sensitive to conjugated π-systems, such as the one in the coumarin core.

The electronic spectrum of 4-methyl-7-(methylamino)-2H-chromen-2-one is dominated by π → π* transitions associated with the extended conjugated system of the benzopyrone framework. libretexts.org The presence of the electron-donating methylamino group at the 7-position and the methyl group at the 4-position significantly influences the electronic properties. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the aromatic π-system, creating an intramolecular charge transfer (ICT) character upon excitation. hakon-art.com This ICT character generally results in a strong absorption band at a longer wavelength (λmax) compared to the unsubstituted coumarin core. hakon-art.com The spectrum may also feature a lower intensity n → π* transition at a longer wavelength, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. libretexts.orglumenlearning.com

The photophysical properties of 7-aminocoumarin (B16596) derivatives are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. hakon-art.com The absorption maximum (λmax) of 4-methyl-7-(methylamino)-2H-chromen-2-one is expected to exhibit a bathochromic shift (a shift to longer wavelengths) as the polarity of the solvent increases. kabarak.ac.ke

This shift occurs because the excited state of the molecule has a more pronounced charge-separated (ICT) character and a larger dipole moment than the ground state. kabarak.ac.ke Polar solvents can better stabilize this more polar excited state, thus lowering its energy. This reduces the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. acs.org This property makes the compound and its analogs useful as fluorescent probes for studying local environmental polarity. hakon-art.com

Table 2: Typical Absorption Maxima (λmax) for a Structurally Similar Compound (7-Amino-4-methylcoumarin) in Various Solvents

| Solvent | Polarity (Dielectric Constant, ε) | Typical λmax (nm) |

| Cyclohexane | 2.0 | ~350 |

| Dioxane | 2.2 | ~355 |

| Chloroform | 4.8 | ~368 |

| Acetonitrile | 37.5 | ~372 |

| Ethanol | 24.5 | ~375 |

| Water | 80.1 | ~380 |

| Note: Data illustrates the general trend of bathochromic shift with increasing solvent polarity. |

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of covalent bonds. msu.edu The resulting spectrum provides a unique "fingerprint" of the functional groups present in a molecule.

For 4-methyl-7-(methylamino)-2H-chromen-2-one, the IR spectrum would display several characteristic absorption bands. The most prominent peak would be the strong stretching vibration of the lactone carbonyl group (C=O), expected in the range of 1700-1740 cm⁻¹. The exact position is influenced by the α,β-unsaturation, which tends to lower the frequency compared to a saturated ester. Aromatic C=C stretching vibrations will appear as a series of sharp bands between 1450 and 1620 cm⁻¹. The N-H stretching of the secondary amine should be visible as a distinct, moderately sharp band around 3350-3450 cm⁻¹. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. Finally, C-H stretching vibrations from the aromatic ring and the methyl groups will be observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Table 3: Characteristic Infrared (IR) Absorption Bands for 4-methyl-7-(methylamino)-2H-chromen-2-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (N-H) | 3350 - 3450 | Medium, Sharp |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | C-H (Methyl) | 2850 - 2980 | Medium |

| C=O Stretch | α,β-Unsaturated Lactone | 1700 - 1740 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium-Strong |

| C-O Stretch | Ester (Lactone) | 1050 - 1250 | Strong |

Characteristic Band Assignments for Functional Groups and Ring Systems

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 4-methyl-7-(methylamino)-2H-chromen-2-one is expected to exhibit a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds and ring systems.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretching: The secondary amine group (–NH–) will typically show a single, sharp absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands in the 3000-3100 cm⁻¹ region. The methyl group (–CH₃) will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=O Stretching: The lactone carbonyl group (C=O) is a strong absorber of infrared radiation and is anticipated to produce a prominent, sharp peak in the range of 1700-1750 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

C=C Stretching: The aromatic ring and the C=C bond within the pyrone ring will give rise to several absorption bands in the 1450-1620 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected to be observed in the 1250-1360 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the lactone ring will likely appear as strong bands in the 1000-1300 cm⁻¹ region.

The following interactive data table summarizes the expected characteristic IR absorption bands for 4-methyl-7-(methylamino)-2H-chromen-2-one.

| Vibrational Mode | Functional Group/Ring System | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (–NH–) | 3300-3500 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | Medium |

| Aliphatic C-H Stretch | Methyl Group (–CH₃) | 2850-2960 | Medium |

| C=O Stretch | α,β-Unsaturated Lactone | 1700-1750 | Strong |

| C=C Stretch | Aromatic & Pyranone Rings | 1450-1620 | Medium |

| C-N Stretch | Aromatic Amine | 1250-1360 | Medium |

| C-O Stretch | Lactone | 1000-1300 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For 4-methyl-7-(methylamino)-2H-chromen-2-one (C₁₁H₁₁NO₂), the nominal molecular weight is 189 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. The fragmentation of coumarin derivatives is well-documented and often involves the characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. libretexts.org Another common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

The expected major fragmentation pathways for 4-methyl-7-(methylamino)-2H-chromen-2-one are:

Loss of CO: The molecular ion (m/z 189) can lose a molecule of carbon monoxide to yield a fragment ion at m/z 161.

Alpha-Cleavage: Cleavage of the methyl group from the methylamino moiety can lead to the formation of a fragment ion at m/z 174 (M-15).

Loss of a Hydrogen Radical: The molecular ion can also lose a hydrogen radical to form a fragment at m/z 188.

The following interactive data table outlines the expected prominent peaks in the mass spectrum of 4-methyl-7-(methylamino)-2H-chromen-2-one.

| m/z | Proposed Fragment Ion | Loss from Molecular Ion (m/z 189) |

| 189 | [C₁₁H₁₁NO₂]⁺ (Molecular Ion) | - |

| 188 | [C₁₁H₁₀NO₂]⁺ | H• (Hydrogen Radical) |

| 174 | [C₁₀H₈NO₂]⁺ | CH₃• (Methyl Radical) |

| 161 | [C₁₀H₁₁NO]⁺ | CO (Carbon Monoxide) |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of a molecule. kobv.de This is a definitive method for confirming the molecular formula of a compound.

For 4-methyl-7-(methylamino)-2H-chromen-2-one, the molecular formula is C₁₁H₁₁NO₂. The theoretical exact mass can be calculated using the most abundant isotopes of each element:

Carbon-12: 12.000000 Da

Hydrogen-1: 1.007825 Da

Nitrogen-14: 14.003074 Da

Oxygen-16: 15.994915 Da

The calculated theoretical exact mass for the molecular ion [C₁₁H₁₁NO₂]⁺ is 189.07898 Da. An experimental HRMS measurement yielding a value very close to this theoretical mass would unequivocally confirm the elemental composition of the compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, predicting molecular structure, energy, and electronic properties from first principles.

Density Functional Theory (DFT) is a leading computational method used to determine the ground-state electronic structure of molecules. It is widely applied to the coumarin (B35378) scaffold to optimize molecular geometry and explore energy landscapes. By applying DFT, researchers can calculate the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths and Angles for a Coumarin Core (Note: This data is illustrative of typical DFT results for a related coumarin structure, not specifically 4-methyl-7-(methylamino)-2H-chromen-2-one, as specific data was not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C2=O2 | ~1.22 Å |

| C4=C10 | ~1.37 Å | |

| C7-N | ~1.37 Å | |

| C4-C4A | ~1.44 Å | |

| Bond Angle | C3-C4-C10 | ~121° |

| C5-C6-C7 | ~120° | |

| C6-C7-N | ~122° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and localization of these orbitals are key predictors of a molecule's electronic behavior and reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For 4-methyl-7-(methylamino)-2H-chromen-2-one, the electron-donating methylamino group at the C7 position is expected to significantly raise the energy of the HOMO and localize its electron density primarily on the benzene (B151609) ring and the nitrogen atom. The LUMO is typically distributed over the pyrone ring, particularly the α,β-unsaturated carbonyl system (C3, C4, and the C2=O carbonyl group). This distribution makes the pyrone ring susceptible to nucleophilic attack, while the aminobenzene portion is prone to electrophilic substitution. These calculations are crucial for understanding the molecule's role in chemical reactions and its photophysical properties, such as fluorescence.

Table 2: Representative FMO Data for Coumarin Derivatives (Note: These values are illustrative examples from studies on related coumarin compounds to demonstrate typical FMO analysis results.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) in eV |

|---|---|---|---|

| Example Coumarin A | -6.2 | -1.8 | 4.4 |

| Example Coumarin B | -5.9 | -2.1 | 3.8 |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful in silico tools used in drug discovery and materials science to simulate the interaction between a small molecule (ligand) and a macromolecular target (receptor), such as a protein or enzyme.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a receptor. This technique is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. Studies on various coumarin derivatives have demonstrated their potential to bind to numerous enzymes, including carbonic anhydrases, kinases, and phosphodiesterases.

In a typical docking study involving a coumarin derivative, the compound would be placed into the binding pocket of a target protein whose 3D structure is known. The simulation then explores various conformations and orientations of the ligand, calculating a "docking score" that estimates the binding free energy. The analysis of the best-docked pose reveals specific interactions, such as:

Hydrogen bonds: Often formed between the coumarin's carbonyl oxygen or the amino group and polar amino acid residues (e.g., Asn, Gln, Ser).

Hydrophobic interactions: Between the aromatic rings of the coumarin and nonpolar residues (e.g., Leu, Val, Phe).

π-π stacking: Interactions between the planar coumarin ring system and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

While no specific docking studies for 4-methyl-7-(methylamino)-2H-chromen-2-one were identified, research on analogous compounds shows these interactions are critical for binding affinity and selectivity.

Table 3: Example of Molecular Docking Results for a Coumarin Derivative with a Protein Target (Note: This table is a hypothetical representation based on typical findings for related coumarin compounds.)

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Carbonic Anhydrase II | -8.9 | His94, Gln92, Thr200 | H-Bond, Hydrophobic |

| Cyclin-Dependent Kinase 2 | -9.6 | Lys89, Leu83, Asp86 | H-Bond, Arene-Cation |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a set of compounds with another property of interest, such as boiling point, solubility, or, in a biological context (QSAR), a measure of biological activity.

The process involves calculating a series of molecular descriptors for a group of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges derived from DFT). A mathematical model is then constructed using statistical methods—such as multiple linear regression or machine learning algorithms—to create an equation that relates the descriptors to the observed property.

For a series of coumarin derivatives, a QSPR model could be developed to predict properties like fluorescence quantum yield or inhibition constants (IC₅₀) against a specific enzyme. Although no specific QSPR studies focused on 4-methyl-7-(methylamino)-2H-chromen-2-one have been detailed in the surveyed literature, the descriptors calculated in the sections above (DFT and FMO) would be essential inputs for creating such a predictive model. A successful QSPR model would allow for the rapid virtual screening of novel, un-synthesized coumarin derivatives to prioritize candidates with desired characteristics.

Photophysical Properties and Their Mechanistic Basis

Fluorescence Emission Spectroscopy and Quantum Yield Determinations

The fluorescence of 7-aminocoumarin (B16596) derivatives is notable for its sensitivity to the molecular environment, making these compounds valuable as fluorescent probes. nih.gov The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is significantly influenced by factors such as solvent polarity and the specific substituents on the coumarin (B35378) scaffold.

While specific spectral data for 4-methyl-7-(methylamino)-2H-chromen-2-one is not extensively documented in readily available literature, its characteristics can be reliably inferred from the well-studied parent compound, 7-amino-4-methylcoumarin (B1665955) (AMC). AMC typically displays excitation and emission maxima around 345 nm and 445 nm, respectively. caymanchem.comfluorofinder.com

The introduction of an alkyl group, such as methyl, onto the 7-amino nitrogen increases its electron-donating strength. This enhanced electronic effect generally leads to a bathochromic (red) shift in both the absorption and emission spectra. Therefore, the excitation and emission maxima for 4-methyl-7-(methylamino)-2H-chromen-2-one are expected to be at slightly longer wavelengths compared to AMC.

The fluorescence of 7-aminocoumarins is profoundly influenced by the surrounding solvent and the nature of the substituents on the aromatic ring.

Solvent Effects: A hallmark of this class of dyes is their pronounced solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. researchgate.net As solvent polarity increases, the emission spectrum of 7-aminocoumarins undergoes a significant red shift. nih.gov This phenomenon is attributed to the stabilization of the highly polar excited state by the polar solvent molecules. Upon excitation, an intramolecular charge transfer (ICT) occurs, creating an excited state with a much larger dipole moment than the ground state. eurjchem.com Polar solvents solvate and stabilize this polar excited state more effectively than the ground state, thus lowering its energy and causing the emitted fluorescence to shift to longer, lower-energy wavelengths. nih.govnih.gov Concurrently, the fluorescence quantum yield often decreases in highly polar solvents due to the promotion of non-radiative decay pathways. nih.gov

The table below illustrates the typical solvent effect on the photophysical properties of the closely related compound, 7-(diethylamino)-4-methylcoumarin, demonstrating the red shift in emission maxima with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 2.02 | 364 | 415 | 3450 |

| Dioxane | 2.21 | 372 | 428 | 3650 |

| Ethyl Acetate | 6.02 | 370 | 432 | 3950 |

| Ethanol | 24.6 | 373 | 455 | 4950 |

| Acetonitrile | 37.5 | 375 | 460 | 5200 |

| Water | 80.1 | 375 | 486 | 6500 |

Data adapted for illustrative purposes from studies on 7-(diethylamino)-4-methylcoumarin.

Substituent Effects: The nature of the substituent at the 7-position is paramount. The presence of an amino group is essential for the strong fluorescence observed. Increasing the electron-donating ability of this group by N-alkylation (e.g., progressing from -NH₂ to -NHCH₃ to -N(CH₃)₂ or -N(C₂H₅)₂) typically enhances the ICT character, leading to a bathochromic shift in absorption and emission. nih.gov Furthermore, restricting the rotation of the 7-amino group, for instance by incorporating it into a rigid ring system like a julolidine structure, can significantly increase the fluorescence quantum yield by inhibiting non-radiative decay processes. nih.gov

Radiative and Non-Radiative Decay Pathways

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) via several competing pathways.

Radiative Decay: The primary radiative pathway for 4-methyl-7-(methylamino)-2H-chromen-2-one is fluorescence, the emission of a photon from the relaxed S₁ state. For many 7-aminocoumarins, this process is highly efficient, leading to high quantum yields, particularly in non-polar to moderately polar solvents. doi.org

Non-Radiative Decay: In 7-aminocoumarin derivatives, a dominant non-radiative decay mechanism, especially in polar solvents, is the formation of a twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net In the excited state, the C-N bond connecting the amino group to the coumarin ring has increased single-bond character, allowing for rotation of the amino group. In polar environments, twisting to a conformation perpendicular to the coumarin plane is energetically favorable, forming a non-fluorescent or very weakly fluorescent TICT state. This state then deactivates to the ground state without emitting light, effectively quenching the fluorescence and reducing the quantum yield. researchgate.netresearchgate.net Restricting this rotation through structural modification or in a viscous environment can suppress this non-radiative pathway and enhance fluorescence. Other non-radiative processes such as intersystem crossing to a triplet state are generally considered less efficient for this class of dyes, which accounts for their typically high fluorescence yields. doi.org

Photochemical Stability and Degradation Pathways

Coumarin dyes are generally regarded as having good photochemical stability, which has contributed to their widespread use as laser dyes and fluorescent labels. instras.comresearchgate.net 7-Aminocoumarins are noted for their photostability compared to their 7-hydroxy analogues. nih.gov

However, under prolonged or high-intensity irradiation, particularly in the presence of oxygen, photodegradation does occur. Studies on the closely related 7-diethylamino-4-methylcoumarin have shown that the degradation process is complex, leading to the formation of multiple photoproducts. aip.org One of the key mechanisms of degradation involves reaction with singlet oxygen. instras.com The degradation can result in the formation of non-fluorescent products or species that absorb at the emission wavelength of the dye, leading to a decrease in fluorescence intensity and performance over time. aip.org While the precise degradation pathways for 4-methyl-7-(methylamino)-2H-chromen-2-one are not specifically detailed, they are expected to follow similar oxidative mechanisms common to other 7-aminocoumarin dyes.

Biological Activity Research: in Vitro and Mechanistic Studies

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

The coumarin (B35378) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including various enzymes. nih.govnih.gov The affinity and selectivity of coumarin derivatives can be modulated by substitutions on the core ring system. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition (In Vitro)

Monoamine oxidases (MAOs) are flavoenzymes involved in the oxidative deamination of neurotransmitters. nih.gov Inhibition of the MAO-B isoform is a key strategy in the management of neurodegenerative diseases. nih.govnih.gov While in vitro studies specifically detailing the MAO-B inhibitory activity of 4-methyl-7-(methylamino)-2H-chromen-2-one are not extensively documented, the broader class of coumarin derivatives has been widely investigated as MAO-B inhibitors. nih.govmdpi.com

Structure-activity relationship (SAR) studies reveal that substitutions at various positions on the coumarin ring significantly influence MAO-B inhibition. scienceopen.comscienceopen.com For instance, the presence of a benzyloxy group at the C-7 position has been shown to confer better MAO-B inhibition compared to hydroxyl or methoxy (B1213986) groups. scienceopen.comscienceopen.com Furthermore, modifications at the C-3 position, such as the introduction of a phenyl group, can significantly enhance MAO-B inhibitory activity. scienceopen.comresearchgate.net Research on related chroman-4-one structures has also identified potent and selective MAO-B inhibitors. nih.gov

| Compound Name | MAO-B Inhibition (IC₅₀) | Reference |

|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | 3.23 µM | nih.gov |

| Chalcocoumarin (ChC4) | 0.76 µM | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 0.14 µM | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 3.47 µM | mdpi.com |

| Acacetin 7-methyl ether | 198 nM | semanticscholar.org |

Acetylcholinesterase Inhibition (In Vitro)

For example, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for cholinesterase inhibition. One compound from this series, 4k, showed potent activity against butyrylcholinesterase (BChE), a related enzyme, with an IC₅₀ value of 0.65 µM and exhibited a competitive-type inhibition mechanism. researchgate.net This highlights that the amino-chromenone core can effectively interact with the active sites of cholinesterase enzymes. researchgate.net Other research has focused on hybrid molecules, such as coumarinyl thiazoles and oxadiazoles, which have also shown promise as inhibitors of both AChE and BChE. frontiersin.org

| Compound Name | Target Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Amino-7,8-dihydro-4H-chromenone (Compound 4k) | BChE | 0.65 µM | researchgate.net |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | AChE | 1.37 µM | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | BChE | 0.95 µM | mdpi.com |

Lipoxygenase (LOX) Inhibition (In Vitro)

Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of unsaturated fatty acids, playing a role in inflammatory processes. nih.govnih.gov Coumarin derivatives have demonstrated effective LOX inhibition activity. nih.gov QSAR and molecular docking studies have been employed to elucidate the structural features important for this activity. nih.govresearchgate.net

Research indicates that substitutions on the coumarin ring are critical for LOX inhibition. One study found that among a series of synthesized compounds, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was the strongest inhibitor of soybean LOX-3, with 96.6% inhibition. nih.govnih.govresearchgate.net These studies suggest that the presence of a benzoyl ring at the 3-position of the coumarin core is a key feature for enhanced inhibitory activity. nih.govresearchgate.net

Other Relevant Enzyme Systems (In Vitro)

The versatile coumarin scaffold has been shown to interact with various other enzyme systems. Studies on 4-hydroxycoumarin (B602359) derivatives have demonstrated inhibitory activity against enzymes such as carbonic anhydrase-II and urease. scielo.br Additionally, certain terpenylcoumarin derivatives have been tested for their ability to inhibit Dipeptidyl peptidase-4 (DPP-IV), a target in diabetes management, with some compounds showing moderate inhibitory activity. mdpi.com These findings underscore the broad enzymatic inhibitory potential of the coumarin chemical class.

In Vitro Antimicrobial and Antifungal Activity Mechanisms

Coumarin and its derivatives are known to possess a wide spectrum of biological activities, including significant antimicrobial and antifungal properties. globethesis.comnih.govresearchgate.net The 7-aminocoumarin (B16596) structure, in particular, has been a focus of research for developing new antimicrobial agents. globethesis.com

Investigation of Cellular Targets and Pathways

While the precise biochemical mechanism of antimicrobial action is not always fully understood, several cellular targets and pathways have been proposed for coumarin derivatives. nih.gov The lipophilicity of the molecule, which can be increased by certain substitutions, is considered an important factor, as it facilitates penetration into microbial lipid membranes. nih.gov

Recent studies on novel aminocoumarin derivatives have provided deeper insights into their antifungal mechanisms. nih.gov

Cellular Morphology Disruption : Transmission electron microscope (TEM) analysis of phytopathogenic fungi treated with a potent aminocoumarin derivative revealed abnormal morphology of cell walls and vacuoles, along with the release of cellular contents. nih.gov

Metabolic Disruption : Transcriptional analysis indicated that these coumarin derivatives could induce significant changes in genes related to key metabolic enzymes, including succinate (B1194679) dehydrogenase (SDH), Acetyl-coenzyme A synthetase (ACCA), and pyruvate (B1213749) dehydrogenase (PDH). nih.gov These changes lead to disorders in glucolipid metabolism and mitochondrial dysfunction. nih.gov

Quorum Sensing Inhibition : Beyond direct killing, some coumarins have been shown to interfere with microbial cell-to-cell communication systems, known as quorum sensing. nih.gov By blocking these signaling systems, coumarins can inhibit the formation of biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics. nih.gov

These findings suggest that aminocoumarins can exert their antifungal and antimicrobial effects through a multi-target approach, disrupting cellular integrity, metabolic function, and collective behaviors like biofilm formation. nih.govnih.gov

In Vitro Antioxidant Activity

The antioxidant potential of coumarin derivatives is a significant area of research, attributed to their ability to counteract oxidative stress. The activity of these compounds is highly dependent on their structural features, particularly the substitution pattern on the coumarin ring.

Radical Scavenging Assays and Mechanisms

While direct studies on the radical scavenging activity of 4-methyl-7-(methylamino)-2H-chromen-2-one are not extensively documented, research on the broader 4-methylcoumarin (B1582148) class provides significant insights. Polyphenolic coumarins, especially those with ortho-dihydroxy groups, are recognized as excellent radical scavengers. nih.govoup.com The antioxidant efficiency of 4-methylcoumarins has been confirmed through their reaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and galvinoxyl. oup.com

Studies on various 4-methylcoumarin derivatives have demonstrated potent inhibition of lipid peroxidation and effective scavenging of DPPH radicals. asianpubs.org For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) derivatives have shown good antioxidant activity. nih.gov The introduction of electron-donating groups, such as hydroxyl and amino groups, is thought to improve the antioxidant activity of coumarins. nih.gov Conversely, adding a methyl group at the C4 position of the coumarin structure has been observed in some cases to decrease scavenging activity. nih.gov

The mechanisms by which coumarins exert their antioxidant effects are believed to involve hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), with the favored mechanism often depending on the polarity of the medium. nih.gov

Metal Chelation Properties

Cytotoxic Activity in Cell Lines (In Vitro, Non-Human)

The cytotoxic effects of coumarin derivatives against various cancer cell lines are well-documented, with activity being highly structure-dependent. While specific data for 4-methyl-7-(methylamino)-2H-chromen-2-one is limited, studies on the parent compound, 7-amino-4-methylcoumarin (B1665955), and other derivatives provide valuable information. For instance, 7-amino-4-methylcoumarin has been evaluated for cytotoxicity against the THP-1 human acute monocytic leukaemia cell line. oup.com

A wide range of synthetic 4-methylcoumarin derivatives have been tested against human cancer cell lines, including K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). matilda.sciencenih.gov These studies have identified several derivatives with promising anticancer activities. tandfonline.com

Table 1: Cytotoxicity of Selected 4-Methylcoumarin Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin-3-n-decyl | LS180 | 25.2 |

| 7,8-dihydroxy-4-methylcoumarin-3-n-decyl | MCF-7 | 25.1 |

| 7,8-dihydroxy-4-methylcoumarin-3-n-decyl | K562 | 42.4 |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | 32.7 |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | LS180 | 45.8 |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | MCF-7 | 42.1 |

Data sourced from a study on various 4-methylcoumarin derivatives, not the specific subject compound. matilda.sciencenih.gov

Elucidation of Cell Death Mechanisms (e.g., Apoptosis, Necrosis)

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Several coumarin derivatives have been identified as potent inducers of apoptosis. nih.gov For example, 7,8-dihydroxy-4-methylcoumarin (DHMC) has been shown to induce apoptosis in A549 human lung adenocarcinoma cells and human leukemic cells. nih.govresearchgate.net

The pro-apoptotic effects of these compounds are often mediated through the modulation of key signaling pathways and regulatory proteins. Studies have shown that coumarin derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway. nih.gov This involves the downregulation of anti-apoptotic proteins like Bcl-xl and the upregulation of pro-apoptotic proteins such as c-Myc. nih.gov Other research has demonstrated that coumarins can induce apoptosis by altering the expression of essential apoptotic genes, including caspase-9 and BCL-2. nih.gov

Structure-Cytotoxicity Relationships

The relationship between the chemical structure of 4-methylcoumarin derivatives and their cytotoxic activity has been a focus of numerous studies. The presence of hydroxyl groups, particularly at the C7 and C8 positions, appears to enhance the cytotoxic potency of these compounds. tandfonline.com

Furthermore, the nature of the substituent at the C3 position plays a crucial role. The introduction of long alkyl chains at this position has been shown to generally improve anticancer activity, which may be due to increased lipophilicity and better cell penetration. tandfonline.com For instance, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were identified as a particularly effective subgroup. matilda.sciencenih.gov The presence of an amino group at the C7 position is also a common feature in many biologically active coumarins, although its specific contribution to the cytotoxicity of 4-methyl-7-(methylamino)-2H-chromen-2-one requires further investigation.

In Vitro Anti-Inflammatory Mechanisms

Coumarins are recognized for their anti-inflammatory properties, which are exerted through various mechanisms. Derivatives of 4-methylcoumarin have been shown to inhibit inflammatory processes in activated microglial cells. nih.gov

The anti-inflammatory action of these compounds often involves the suppression of key pro-inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, certain coumarins significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). mdpi.com This is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com The underlying mechanism for these effects often involves the downregulation of major inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net

However, it is important to note that the anti-inflammatory potential can vary significantly with substitutions. A study evaluating different sets of 4-methyl-7-substituted coumarins found that 4-methyl-7-amino/amido coumarin derivatives exhibited lower anti-inflammatory potential compared to other tested derivatives in an anti-denaturation assay. mdpi.com The presence of electron-donating groups like -OH and -NH₂ was associated with better anti-inflammatory activity in some series of compounds. mdpi.com

Modulation of Pro-inflammatory Mediators and Signaling Pathways

While direct in vitro studies specifically on 4-methyl-7-(methylamino)-2H-chromen-2-one are not extensively detailed in the available literature, research on closely related 4-methyl-7-aminocoumarin derivatives provides significant insights into their anti-inflammatory mechanisms. These compounds have been shown to effectively modulate key inflammatory pathways and the production of pro-inflammatory molecules.

A prominent mechanism by which these coumarin derivatives exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. acs.org NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules. nih.govnih.gov A study on a series of novel 7-substituted coumarin derivatives demonstrated that these compounds could significantly inhibit the release of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. acs.org This inhibition of cytokine production was attributed to the blockage of the NF-κB signaling pathway. acs.org

Further investigations into the anti-inflammatory properties of 4-methyl-7-amino/amido coumarin derivatives revealed their ability to inhibit protein denaturation, a well-established marker of inflammation. mdpi.com In an in vitro anti-denaturation assay, several compounds from this series exhibited significant anti-inflammatory activity. mdpi.com The data from this study is summarized in the table below.

| Compound ID | Substitution at 7-amino group | % Inhibition of Denaturation (at 100 µg/mL) |

| 6b | -NHCO-CH₃ | 32% |

| 6c | -NHCO-CH₂CH₃ | 37% |

| 6l | -NHCO-(p-chlorophenyl) | 33% |

| 6n | -NHCO-(p-methoxyphenyl) | 29% |

| 7d | -NH-CO-NH-(p-tolyl) | 37% |

| Diclofenac Sodium | (Standard) | 41% |

| Data sourced from a study on the anti-inflammatory activity of 4-methyl-7-substituted coumarin hybrids. mdpi.com |

In another study, a series of 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Several of these compounds demonstrated potent activity, comparable or even superior to reference drugs. nih.gov Specifically, compounds with chloro and bromo substitutions on the benzylidene ring exhibited significant anti-inflammatory effects. nih.gov This suggests that the nature of the substituent on the 7-amino group plays a crucial role in modulating the anti-inflammatory potency.

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of 7-aminocoumarin derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their anti-inflammatory potency and in guiding the design of more effective analogs.

Design Principles for Modulating Biological Potency

Several key design principles have emerged from the SAR studies of 7-aminocoumarin derivatives:

Substitution at the 7-Amino Group: The nature of the substituent on the 7-amino group is a critical determinant of anti-inflammatory activity. Studies have shown that both the size and electronic properties of this substituent can significantly influence potency. For instance, in a series of 4-methyl-7-amino/amido coumarins, the anti-inflammatory activity, as measured by the inhibition of protein denaturation, varied with the nature of the acyl or substituted urea (B33335) group. mdpi.com The presence of electron-donating and nitrogen-rich fragments has been suggested to boost the anti-inflammatory effects of these compounds. mdpi.com

Aromatic and Heterocyclic Moieties: The introduction of aromatic or heterocyclic rings at the 7-amino position, often via a linker, has been a successful strategy in developing potent anti-inflammatory agents. For example, 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives have shown significant in vivo anti-inflammatory activity. nih.gov The electronic nature of the substituents on this aromatic ring is also important, with halogen substitutions often leading to enhanced potency. nih.gov

The following table summarizes the anti-inflammatory activity of a selection of 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives, highlighting the impact of different substituents on their potency.

| Compound ID | Substituent on Benzylidene Ring | % Inhibition of Edema |

| III f | 4-Chloro | 68.4 |

| III g | 2,4-Dichloro | 71.2 |

| III h | 4-Bromo | 65.8 |

| Indomethacin | (Standard) | 58.6 |

| Data represents the percentage inhibition of carrageenan-induced rat paw edema. nih.gov |

Applications in Advanced Materials and Analytical Science

Applications in Analytical Chemistry for Detection and Sensing

The inherent fluorescence of the 4-methyl-7-aminocoumarin structure is sensitive to the local chemical environment, a property that has been harnessed to develop sensors for various analytes.

Development of Chemo- and Biosensors (Non-Clinical)

Coumarin (B35378) derivatives are excellent platforms for designing chemosensors due to the significant changes in their photophysical properties upon binding with specific ions or molecules. The fluorescence of these sensors can be either enhanced ("turn-on") or quenched ("turn-off") in the presence of the target analyte.

Research has demonstrated the development of coumarin-based chemosensors for the detection of metal ions. For example, derivatives of 7-aminocoumarin (B16596) have been engineered to selectively detect copper ions (Cu²⁺). medchemexpress.comacs.org A novel coumarin derivative, (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino) coumarin, was synthesized and successfully used as both a colorimetric and fluorescent probe for Cu²⁺ ions in aqueous media. acs.org The probe exhibited high sensitivity and selectivity, with a detection limit as low as 4.0 ppb using the fluorescent method. acs.org The interaction with Cu²⁺ caused a distinct color change and fluorescence quenching, which could be reversed, demonstrating its function as a chemosensor. acs.org

Beyond metal ions, studies have explored the fluorescence quenching of 7-amino-4-methylcoumarin (B1665955) by various TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) derivatives. nih.gov This research highlights the potential for developing analytical methods based on the specific interactions between the coumarin fluorophore and other molecules, which could be applied to detect peptide backbone dynamics when specific TEMPO derivatives are incorporated into proteins. nih.gov

| Sensor Base | Analyte Detected | Detection Method | Limit of Detection (LOD) | Reference |

| (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino) coumarin | Cu²⁺ | Colorimetric / Fluorescent | 4.0 ppb (fluorescent) | acs.org |

| 7-Amino-4-methylcoumarin | Cu²⁺ | Ratiometric Fluorescence | - | medchemexpress.com |

| 7-Amino-4-methylcoumarin | TEMPO derivatives | Fluorescence Quenching | - | nih.gov |

Integration in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The high electroluminescence efficiency of 7-aminocoumarin derivatives makes them attractive candidates for use as emitter materials in Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light. Blue emitters are a critical component for full-color displays and white lighting applications.

Researchers have synthesized and characterized several new blue-emitting materials based on the 7-amino-4-methylcoumarin scaffold. researchgate.netnih.gov These materials are designed to be ambipolar, meaning they can transport both electrons and holes, which leads to higher device efficiency. nih.gov By modifying the amino group at the C-7 position with moieties like diphenylamine (B1679370) or tri(4-methylcoumarin), scientists can fine-tune the optical and electronic properties of the resulting compound. researchgate.netnih.gov

For example, a non-doped OLED device using 7-diphenylamino-4-methyl-coumarin (DPA-MC) as the emitting layer demonstrated highly efficient blue luminescence. nih.gov The device exhibited a maximum emission at 463 nm and achieved a power efficiency of 2.46 lm/W and an external quantum efficiency of 3.71% at a current density of 10 mA/cm², outperforming some commercial materials. nih.gov Another derivative, 7-(4-([1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino)phenyl)-4-methyl-2H-chromen-2-one (BPFA-MC), was also successfully used as a non-doped emitting layer in an OLED structure. researchgate.net

| Coumarin Derivative | Max. Emission (EL) | Luminescence Efficiency | Power Efficiency | External Quantum Efficiency (EQE) | CIE Coordinates | Reference |

| 7-diphenylamino-4-methyl-coumarin (DPA-MC) | 463 nm | 3.83 cd/A | 2.46 lm/W | 3.71% | (0.154, 0.190) | nih.gov |

| 7-phenylamino-bis(4-methyl-coumarin) (P-DMC) | 482 nm | - | - | - | - | researchgate.net |

| amino-tri(4-methylcoumarin) (T-MC) | 481 nm (PL) | - | - | - | - | nih.gov |

Role as Synthetic Intermediates in Organic Synthesis

Beyond its direct applications, 4-methyl-7-(methylamino)-2H-chromen-2-one and its parent compound, 7-amino-4-methylcoumarin, are valuable synthetic intermediates, serving as starting materials for the construction of more complex molecules. biosynth.comresearchgate.net Their structure provides a versatile scaffold that can be readily modified to produce a wide range of derivatives with tailored properties. biosynth.com

The amino group at the C-7 position is a key reactive site. For example, it can react with aldehydes to form Schiff bases. A series of novel 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives were synthesized from a 7-amino-4-methylcoumarin moiety for evaluation of their biological activities. nih.gov Similarly, it can react with acyl chlorides, such as (±)-2-chloro-2-phenylacetyl chloride, to form amide-linked hybrid molecules. mdpi.com

These coumarin-based intermediates are used to create biheterocyclic systems, where the coumarin core is fused or linked to other heterocyclic rings like azoles or azines. researchgate.net Such compounds are of interest to organic and pharmaceutical chemists for synthesizing analogues of existing drugs or developing new materials. researchgate.net The reactivity of the coumarin scaffold makes it an excellent building block for producing complex compounds with applications in medicinal chemistry and materials science. biosynth.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Perkin, Knoevenagel, and Wittig reactions. rsc.org While effective, these methods often necessitate harsh conditions, hazardous reagents, and complex purification procedures, leading to significant chemical waste. benthamdirect.com The future of synthesizing 4-methyl-7-(methylamino)-2H-chromen-2-one lies in the adoption of green and sustainable chemistry principles. benthamdirect.comiajesm.in

Research should focus on adapting established green methodologies for the specific production of this compound. This includes the use of biocatalysts like laccase or peroxidase, which can operate under mild, environmentally friendly conditions and offer high specificity. iajesm.in Another promising avenue is the use of recyclable catalysts such as Brønsted acidic ionic liquids, which have been shown to facilitate coumarin synthesis efficiently under solvent-free conditions and at room temperature. rsc.orgrsc.org Methodologies like microwave-assisted and ultrasound-assisted synthesis, which can reduce reaction times and energy consumption, should also be optimized for this specific coumarin derivative. benthamdirect.comresearchgate.net A comparative analysis of these emerging techniques against traditional methods could establish more efficient, cost-effective, and environmentally benign production routes.

Table 1: Potential Green Synthetic Approaches for 4-methyl-7-(methylamino)-2H-chromen-2-one

| Methodology | Potential Advantages | Key Research Focus | References |

| Biocatalysis | High specificity, mild reaction conditions, reduced environmental impact, high regioselectivity. | Screening for enzymes (e.g., laccases, peroxidases) that can catalyze the specific cyclization and amination steps. | iajesm.in |

| Ionic Liquid Catalysis | Recyclability of catalyst, solvent-free conditions, reduced reaction times, high yields at ambient temperatures. | Optimization of task-specific ionic liquids for the Pechmann condensation leading to the 4-methyl-7-hydroxy precursor. | rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased product yields, enhanced reaction rates. | Developing protocols for the key condensation and amination steps under microwave irradiation. | benthamdirect.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation, improved mass transfer, reduced energy consumption. | Investigating the feasibility of sonochemical methods for the synthesis of the coumarin core. | benthamdirect.comresearchgate.net |

Exploration of Advanced Spectroscopic and Imaging Techniques

While standard spectroscopic techniques are used for routine characterization, advanced methods can provide deeper insights into the unique properties of 4-methyl-7-(methylamino)-2H-chromen-2-one. Many coumarin derivatives are known for their fluorescent properties, which are highly sensitive to their molecular environment. acs.orgaip.org

Future studies should employ techniques like time-resolved fluorescence spectroscopy to investigate the excited-state dynamics and photophysical properties of this compound. nih.gov Such studies are crucial for understanding its potential as a fluorescent probe or sensor. Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) offers a powerful tool for ultra-sensitive detection and could be developed for the quantitative analysis of 4-methyl-7-(methylamino)-2H-chromen-2-one in various media. rsc.org Investigating the compound's behavior in different environments, such as within micelles or artificial membranes, using steady-state and time-resolved emission spectroscopy could elucidate its potential for transport across biological membranes. nih.gov These advanced spectroscopic investigations are foundational for developing applications in cellular imaging and diagnostics.

Deeper Mechanistic Understanding of In Vitro Biological Actions

The coumarin scaffold is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. iajesm.infrontiersin.org Derivatives with a 7-amino group, such as 7-amino-4-methylcoumarin (B1665955), have been specifically noted for their diverse pharmacological potential. nih.govmdpi.com However, the precise molecular mechanisms of 4-methyl-7-(methylamino)-2H-chromen-2-one remain largely unexplored.

Future research must move beyond preliminary screening to a deeper mechanistic level. This involves identifying specific molecular targets, such as enzymes or receptors, with which the compound interacts. For instance, other coumarin derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases. frontiersin.orgnih.gov It would be valuable to investigate if 4-methyl-7-(methylamino)-2H-chromen-2-one exhibits similar activity. In the context of cancer, studies should explore its effects on specific cell signaling pathways, apoptosis induction, and cell cycle regulation in various cancer cell lines. researchgate.netfrontiersin.org Determining whether it inhibits key proteins like cyclin-dependent kinases (CDKs) or anti-apoptotic proteins such as Mcl-1, which are known targets for other coumarins, would be a significant step forward. benthamdirect.comnih.gov

Computational Design and Optimization for Tailored Properties

Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry for optimizing lead compounds. researchgate.net Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations can be powerfully applied to 4-methyl-7-(methylamino)-2H-chromen-2-one. benthamdirect.comnih.gov

Future computational studies should aim to build robust 3D-QSAR models based on a series of analogues to understand the structural requirements for enhanced biological activity. nih.govresearchgate.net Molecular docking simulations can predict the binding modes of this compound with potential biological targets (e.g., enzyme active sites), providing insights for rational design. benthamdirect.comresearchgate.net For example, docking studies could explore its interaction with the active site of MAO-B or various kinases. nih.govbenthamdirect.com Subsequently, MD simulations can assess the stability of these predicted ligand-protein complexes over time. researchgate.net This computational-experimental feedback loop would enable the strategic modification of the 4-methyl-7-(methylamino)-2H-chromen-2-one structure to create new derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Table 2: Computational Approaches for Optimizing 4-methyl-7-(methylamino)-2H-chromen-2-one

| Computational Method | Objective | Potential Outcome | References |

| 3D-QSAR | To correlate structural features with biological activity across a series of derivatives. | Generation of contour maps indicating regions where steric, electrostatic, or hydrophobic modifications would enhance activity. | benthamdirect.comnih.govnih.gov |

| Molecular Docking | To predict the binding orientation and affinity of the compound within a target's active site. | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide structural modifications. | benthamdirect.comresearchgate.net |

| Molecular Dynamics (MD) | To simulate the dynamic behavior and stability of the compound-target complex over time. | Validation of docking poses and assessment of the stability of the binding, ensuring a durable interaction. | researchgate.netnih.gov |

| ADMET Prediction | To evaluate pharmacokinetic and toxicity properties in silico. | Early identification of potential liabilities (e.g., poor absorption, toxicity) to prioritize the synthesis of promising candidates. | researchgate.net |

Expanding Application Horizons in Materials Science and Chemical Sensing

The utility of coumarins extends beyond pharmacology into materials science and analytical chemistry. doi.org Their notable photophysical properties, including high fluorescence quantum yields and photostability, make them excellent candidates for functional materials. nih.gov

An important future direction is to explore the potential of 4-methyl-7-(methylamino)-2H-chromen-2-one as a fluorescent chemosensor. acs.org Research should focus on its ability to detect specific analytes, such as metal ions or anions, through mechanisms like fluorescence quenching or enhancement. rsc.orgresearchgate.net For example, coumarin-based probes have been successfully designed for the sensitive detection of Cu²⁺ and CN⁻ ions. doi.orgrsc.org Investigating the incorporation of this compound into polymer matrices could lead to the development of novel fluorescent materials, optical brighteners, or components for organic light-emitting diodes (OLEDs). nih.gov Its potential as a molecular probe for imaging in living cells also warrants thorough investigation. rsc.org

Addressing Current Challenges in Coumarin Research

The advancement of 4-methyl-7-(methylamino)-2H-chromen-2-one is also contingent on addressing the broader challenges facing coumarin research. researchgate.netfrontiersin.org One significant hurdle is translating promising in vitro results into effective in vivo models, which requires overcoming issues related to bioavailability, solubility, and metabolic stability. nih.gov

Future research should include comprehensive profiling of this compound's pharmacokinetic properties. Another challenge is the potential for off-target effects and toxicity, which is a concern for many bioactive compounds. futuremarketinsights.com While this article excludes a detailed safety profile, it is a critical area for future preclinical development. Furthermore, the development of multi-target agents is a growing trend in drug discovery, and exploring whether 4-methyl-7-(methylamino)-2H-chromen-2-one or its derivatives can modulate multiple biological pathways simultaneously could be a valuable line of inquiry. frontiersin.org Addressing these overarching challenges will be crucial for the successful progression of this compound from a laboratory curiosity to a molecule with real-world applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.